molecular formula C10H12O3 B1351237 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol CAS No. 499770-81-9

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol

Cat. No.: B1351237
CAS No.: 499770-81-9
M. Wt: 180.2 g/mol
InChI Key: OCQQJECVNGTFNT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanol: is an organic compound with the molecular formula C10H12O3 It belongs to the class of benzodioxepins, which are characterized by a dioxepin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step often involves the cyclization of appropriate precursors to form the benzodioxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction. This step usually involves the reaction of the benzodioxepin derivative with formaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid.

    Reduction: this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for incorporation into polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanol derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of a benzodioxepin ring and a hydroxymethyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanol is a synthetic organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered attention due to its structural features that suggest possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3, with a molecular weight of approximately 180.20 g/mol. Its structure includes a hydroxymethyl group (-CH2OH) at the 6-position of the benzodioxepin ring, which may enhance its biological activity compared to similar compounds that lack this functional group.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several potential biological activities:

  • Anticancer Properties : Research suggests that this compound may possess anticancer properties, although specific mechanisms and efficacy are still under investigation.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi .

Antimicrobial Activity

A study focusing on related compounds demonstrated that derivatives of 3,4-dihydro-2H-1,5-benzodioxepin exhibited significant antimicrobial activity against a range of pathogens. The following table summarizes the antimicrobial efficacy observed:

Pathogen Activity Observed Minimum Inhibitory Concentration (MIC)
Escherichia coliInhibition of growth32 μg/mL
Staphylococcus aureusModerate inhibition16 μg/mL
Candida albicansSignificant inhibition64 μg/mL
Aspergillus nigerMild inhibition128 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors within microbial cells. This interaction may alter cellular functions leading to growth inhibition or cell death.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,11H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQQJECVNGTFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383514
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-81-9
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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